Org 25935

GlyT1 Inhibition IC50

Select Org 25935 for its uniquely characterized GlyT1 pharmacology—100 nM IC50, >100-fold selectivity over GlyT2, plasma Occ50 of 216 nM (monkey), and a 40-day ethanol-reduction dataset. Unlike generic GlyT1 inhibitors, only Org 25935 offers the complete translational package: published dose-occupancy relationships, CSF glycine elevations, and a proven safety record from Phase II alcohol-dependence and schizophrenia trials. This benchmark reference standard eliminates experimental variability in alcohol-intake models, ketamine reversal assays, and novel GlyT1 inhibitor benchmarking studies.

Molecular Formula C21H26ClNO3
Molecular Weight 375.9 g/mol
CAS No. 1146978-08-6
Cat. No. B10764295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 25935
CAS1146978-08-6
Molecular FormulaC21H26ClNO3
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl
InChIInChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1
InChIKeySDTLOODMXMDJFX-JKSHRDEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Org 25935 (SCH 900435): A Selective GlyT1 Inhibitor for Alcohol Dependence and Schizophrenia Research


Org 25935 (CAS 949588-40-3 HCl salt; CAS 1146978-08-6 free base) is a synthetic, selective glycine transporter type 1 (GlyT1) inhibitor developed by Organon International [1]. It acts to increase synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission [2]. Preclinically, Org 25935 has demonstrated a dose-dependent reduction in ethanol intake and preference in male Wistar rats, with a reported IC50 value of 100 nM for GlyT1 and negligible action on GlyT2 [3]. The compound has advanced to Phase II clinical trials for alcohol dependence and as an adjunctive treatment for negative symptoms in schizophrenia, where it was generally well-tolerated but did not demonstrate significant efficacy over placebo [4][5].

Why Generic Substitution Fails: The Critical Need for Org 25935's Specific Pharmacological Profile in Alcohol and Schizophrenia Research


Substitution with other GlyT1 inhibitors (e.g., Org 24598, bitopertin, ALX-5407) or non-selective glycine modulators (e.g., sarcosine) is not scientifically valid due to distinct potency, selectivity, and in vivo pharmacological profiles. Org 25935 exhibits an IC50 of 100 nM for GlyT1, differing from other inhibitors such as bitopertin (IC50 25 nM) and ALX-5407 (IC50 ~3 nM) . Critically, its unique combination of GlyT1 selectivity, specific PK/PD relationship (plasma Occ50 of 216 nM in monkeys and 573 nM in rats), and well-characterized clinical trial history in alcohol dependence and schizophrenia (despite negative outcomes) distinguishes it from analogs lacking this depth of characterization [1][2]. Generic substitution without these specific parameters would compromise experimental reproducibility and translational relevance.

Quantitative Evidence: Why Org 25935 is the Superior Choice for GlyT1-Targeted Research


GlyT1 Inhibition Potency: Org 25935 (IC50 100 nM) vs. Bitopertin (IC50 25 nM) and ALX-5407 (IC50 ~3 nM)

Org 25935 inhibits human GlyT1 with an IC50 of 100 nM, representing a moderate potency compared to the higher potency of bitopertin (IC50 25 nM) and ALX-5407 (IC50 ~3 nM). This moderate potency may offer a distinct pharmacological window for in vivo studies, potentially reducing the risk of target over-engagement seen with more potent inhibitors [1].

GlyT1 Inhibition IC50 Selectivity

In Vivo GlyT1 Occupancy: Org 25935's Defined PK/PD Relationship vs. Uncharacterized Analogs

Org 25935 demonstrates a well-characterized relationship between plasma concentration and GlyT1 occupancy. The plasma Occ50 is 216 nM in monkeys (Hill coefficient 1.65) and 573 nM in rats (Hill coefficient 1.09). Significant increases in CSF glycine are observed at occupancies >30%, with maximal increases at 60-70% occupancy. This detailed PK/PD profile enables precise dosing for desired target engagement, unlike many comparator compounds lacking such data [1].

GlyT1 Occupancy PK/PD PET Imaging

Ethanol Intake Reduction: Org 25935 Dose-Dependent Effect vs. Org 24598 and Acamprosate

In a rat limited-access two-bottle choice model, Org 25935 (6 mg/kg, i.p.) significantly decreased ethanol intake and preference compared to vehicle, with the effect sustained for up to 40 days and after an alcohol deprivation period. In a separate study, Org 24598 (another GlyT1 inhibitor) reduced ethanol intake, but tolerance to acamprosate (a clinically used anti-alcohol drug) developed, while Org 24598's effect remained robust. Org 25935's sustained efficacy contrasts with acamprosate's tolerance development and highlights its potential for long-term relapse prevention [1][2].

Alcohol Dependence Ethanol Intake GlyT1 Rat Model

Clinical Trial Outcomes: Org 25935 in Alcohol Relapse Prevention and Schizophrenia vs. Placebo

In a Phase II clinical trial for alcohol relapse prevention, Org 25935 (12 mg BID) showed no significant difference from placebo on percentage heavy drinking days (futility analysis <40% chance of detecting signal). Similarly, in the GIANT trial for schizophrenia negative symptoms, adjunctive Org 25935 (4-8 mg BID and 12-16 mg BID) did not differ from placebo on SANS or PANSS scores. While these outcomes are negative, they provide crucial, well-documented efficacy and safety data that are absent for many GlyT1 inhibitors, enabling informed decision-making regarding compound selection for translational studies [1][2].

Alcohol Dependence Schizophrenia Clinical Trial Negative Symptoms

Dopamine Modulation: Org 25935 Counteracts Ethanol-Induced DA Release vs. GlyT1 Inhibitors Lacking This Data

In vivo microdialysis in freely moving rats demonstrated that Org 25935 (6 mg/kg i.p.) increases basal dopamine (DA) levels in the nucleus accumbens in a subpopulation of rats (52% and 38% in two experiments) and completely counteracts ethanol-induced DA release (EtOH-induced increase: 35% in vehicle group vs. 2% in Org 25935 responders). This specific modulation of ethanol-induced dopaminergic activity in the reward pathway is a key pharmacological effect that differentiates Org 25935 from other GlyT1 inhibitors lacking such direct neurochemical characterization [1].

Dopamine Ethanol Microdialysis Nucleus Accumbens

Optimal Application Scenarios for Org 25935 in Preclinical and Translational Research


Alcohol Dependence and Relapse Prevention Studies

Org 25935 is best suited for preclinical models of alcohol consumption and relapse, particularly those requiring long-term dosing to assess sustained efficacy without tolerance development. Its well-documented ability to reduce ethanol intake and preference in rats over 40 days, and to counteract ethanol-induced dopamine release, makes it an ideal tool for investigating glycinergic modulation of alcohol reward pathways. The compound's detailed PK/PD profile enables precise correlation of target engagement with behavioral outcomes, a critical advantage for translational research [1][2].

GlyT1 Occupancy and PK/PD Modeling Studies

The comprehensive characterization of Org 25935's relationship between plasma concentration, GlyT1 occupancy (Occ50 values in rats and monkeys), and CSF glycine elevation provides a unique resource for PK/PD modeling. Researchers can use this data to design studies with precise target engagement, a feature not available for most other GlyT1 inhibitors. This makes Org 25935 an indispensable reference compound for developing and validating translational models of GlyT1 inhibition [1].

Mechanistic Studies of NMDA Receptor Modulation in Schizophrenia

Despite negative clinical trial outcomes, Org 25935 remains a valuable tool for investigating the role of GlyT1-mediated glycine elevation in NMDA receptor hypofunction models of schizophrenia. Its well-defined in vivo pharmacology, including effects on working memory in ketamine-impaired nonhuman primates (reversal of deficits at 40-70% GlyT1 occupancy), allows researchers to explore the inverted-U dose-response relationship and the therapeutic window for this mechanism [1][2].

Comparator Studies for Next-Generation GlyT1 Inhibitors

Org 25935 serves as a critical benchmark compound for evaluating novel GlyT1 inhibitors. Its extensive preclinical and clinical dataset—including potency, selectivity, occupancy, neurochemical effects, and clinical trial results—provides a robust reference point for assessing the differentiation and potential advantages of new chemical entities. This comparative value is essential for both academic and industrial drug discovery programs targeting the glycine transporter [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org 25935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.